molecular formula C15H19NO5 B2623629 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid CAS No. 1009419-86-6

2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid

Cat. No. B2623629
CAS RN: 1009419-86-6
M. Wt: 293.319
InChI Key: AORPGIXDYDUHBH-UHFFFAOYSA-N
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Description

“2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid” is a chemical compound that contains a benzo[1,4]dioxine subunit . The anti-inflammatory properties and synthesis of carboxylic acid compounds containing benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit have been studied .


Synthesis Analysis

Benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) has been used in the synthesis of stereoisomers which were evaluated as α- and β- adrenergic antagonists .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydro-benzo[1,4]dioxine is C8H8O2 . The molecular weight is 136.15 . The InChI code is 1S/C8H8O2/c1-2-4-8-7 (3-1)9-5-6-10-8/h1-4H,5-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-benzo[1,4]dioxine include a refractive index of n20/D 1.549 (lit.), a boiling point of 103 °C/6 mmHg (lit.), and a density of 1.142 g/mL at 25 °C (lit.) .

Mechanism of Action

2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, antifungal, and antimicrobial activities. The mechanism of action of this compound is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the production of reactive oxygen species and the regulation of inflammatory pathways. Additionally, this compound has been shown to interact with a variety of cellular targets, including protein kinases, transcription factors, and enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, antifungal, and antimicrobial activities. It has been shown to inhibit the production of reactive oxygen species and to regulate inflammatory pathways. Additionally, this compound has been shown to interact with a variety of cellular targets, including protein kinases, transcription factors, and enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, this compound is a relatively stable compound and is easy to synthesize. However, there are several limitations to using this compound in laboratory experiments. For example, this compound is a relatively small molecule, so it may not be suitable for larger-scale experiments. Additionally, this compound is a reactive compound and can be easily oxidized, so it must be handled and stored with care.

Future Directions

The potential applications of 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid are vast and varied, and there are many potential future directions for research. For example, this compound could be further studied for its potential applications in the synthesis of pharmaceuticals and nutraceuticals. Additionally, this compound could be studied for its potential therapeutic applications in the prevention and treatment of various diseases, such as cancer, diabetes, and obesity. Additionally, this compound could be studied for its potential applications in the development of novel antimicrobial agents, as well as its potential use as a food preservative. Finally, this compound could be further studied for its potential applications in the fields of nanotechnology, biotechnology, and materials science.

Synthesis Methods

The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid is typically performed using a Grignard reaction, which is a type of chemical reaction involving an organomagnesium compound. In this reaction, an organomagnesium compound is reacted with an aldehyde or ketone to produce an alcohol. The Grignard reaction is typically used to synthesize this compound from the starting materials 2,3-dihydro-benzo[1,4]dioxine-6-carbonyl chloride and hexanoic acid.

Scientific Research Applications

2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid has been extensively studied for its potential applications in the pharmaceutical and nutraceutical industries. It has been used in the synthesis of several drugs, such as anti-inflammatory agents, antifungal agents, and antibiotics. This compound has also been used in the production of nutraceuticals, such as dietary supplements, vitamins, and minerals. Additionally, this compound has been studied for its potential applications in the prevention and treatment of various diseases, including cancer, diabetes, and obesity.

Safety and Hazards

The safety information for 2,3-Dihydro-benzo[1,4]dioxine indicates that it is classified as Aquatic Chronic 3. The precautionary statements include P273 - Avoid release to the environment and P501 - Dispose of contents/container to an approved waste disposal plant . For “2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid”, in case of exposure, it is recommended to get medical aid immediately, remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-2-3-4-11(15(18)19)16-14(17)10-5-6-12-13(9-10)21-8-7-20-12/h5-6,9,11H,2-4,7-8H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORPGIXDYDUHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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